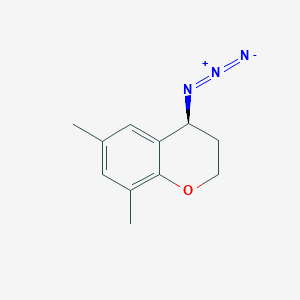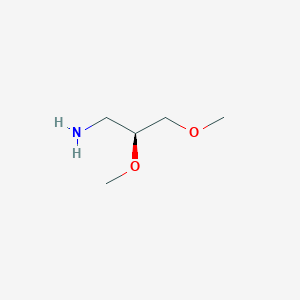
2-Amino-4-(pyridin-4-YL)butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(pyridin-4-YL)butan-1-OL is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is a chiral amino alcohol that contains a pyridine ring and an amino group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. In
Aplicaciones Científicas De Investigación
Chemical and Biological Properties of Related Compounds
Research on compounds structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL reveals their significant potential in various scientific applications, ranging from chemistry to pharmacology. While direct studies on 2-Amino-4-(pyridin-4-YL)butan-1-OL specifically are scarce, insights into its potential applications can be drawn from research on similar compounds.
Heterocyclic Compounds' Synthesis and Properties : A review focusing on the chemistry and properties of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine highlights the diverse applications of these compounds. They are used in the formation of metal complexes, showing significant biological and electrochemical activity. This suggests a potential area where 2-Amino-4-(pyridin-4-YL)butan-1-OL could be explored, given its structural similarity to these compounds (Boča, Jameson, & Linert, 2011).
Flavour Compounds in Foods : Branched aldehydes, which are structurally related to 2-Amino-4-(pyridin-4-YL)butan-1-OL, play a crucial role as flavor compounds in food. Their formation and degradation from amino acids are extensively reviewed, indicating the relevance of these compounds in food science. This opens up research avenues for 2-Amino-4-(pyridin-4-YL)butan-1-OL in food flavoring and preservation (Smit, Engels, & Smit, 2009).
Antimicrobial Potential : The antimicrobial potential of chitosan, an aminopolysaccharide, underscores the utility of nitrogen-containing compounds in fighting microbial infections. Given its structural features, 2-Amino-4-(pyridin-4-YL)butan-1-OL may offer similar antimicrobial capabilities, warranting further investigation into its applications in biotechnology and pharmaceuticals (Raafat & Sahl, 2009).
Inhibitors in Pharmacology : Compounds with imidazole scaffolds have been identified as selective inhibitors for various kinases, suggesting that 2-Amino-4-(pyridin-4-YL)butan-1-OL could serve as a precursor or active moiety in the development of new pharmacological inhibitors. This area of research has significant implications for the treatment of diseases such as cancer and inflammatory disorders (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Corrosion Inhibition : Quinoline derivatives, closely related to the structural framework of 2-Amino-4-(pyridin-4-YL)butan-1-OL, have been extensively reviewed for their applications as anticorrosive materials. These findings open up potential research pathways for 2-Amino-4-(pyridin-4-YL)butan-1-OL in material science, particularly in the development of new anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Propiedades
IUPAC Name |
2-amino-4-pyridin-4-ylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(7-12)2-1-8-3-5-11-6-4-8/h3-6,9,12H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTABXJJPDGIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(pyridin-4-YL)butan-1-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)
![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
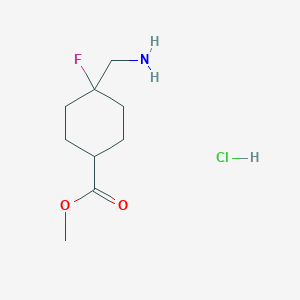
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
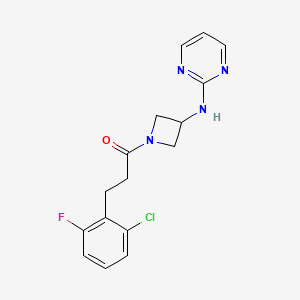
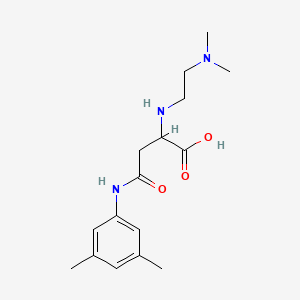

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
